4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Description
Properties
IUPAC Name |
4-(2-bromopyridin-3-yl)oxy-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-9-6(2-1-3-12-9)15-8-4-7(11)13-5-14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJWVSXMGRUQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671844 | |
| Record name | 4-[(2-Bromopyridin-3-yl)oxy]-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-68-5 | |
| Record name | 4-[(2-Bromo-3-pyridinyl)oxy]-6-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Bromopyridin-3-yl)oxy]-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a brominated pyridine moiety and a chlorinated pyrimidine core, which are key to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The anticancer activity is often assessed using assays such as MTT or SRB, which measure cell viability post-treatment.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest at G1 phase |
| This compound | MDA-MB-231 (Breast) | TBD | TBD |
Note: TBD indicates that specific data for this compound is still being evaluated.
Antimicrobial Activity
The antimicrobial properties of related pyrimidine derivatives have also been documented. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve inhibition of specific kinases or other molecular targets relevant in cancer pathways. For example, structural analogs have shown to inhibit CDK2, affecting cell cycle progression and inducing apoptosis through the activation of pro-apoptotic factors.
Case Studies
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound showed varying degrees of cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range.
- In vivo Studies : Animal models treated with similar pyrimidine derivatives exhibited reduced tumor growth rates compared to controls, indicating potential for therapeutic application.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties:
Recent studies have highlighted the antibacterial potential of compounds related to 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. For instance, derivatives of pyrimidine have shown significant activity against gram-positive bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid . The introduction of the pyridine moiety enhances the compound's ability to disrupt biofilm formation, which is crucial in treating persistent bacterial infections.
Anticancer Activity:
There is emerging evidence that compounds containing the pyrimidine structure can inhibit various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For example, studies have indicated that derivatives of pyrimidine can act as inhibitors of heat shock protein 70 (Hsp70), which is implicated in cancer cell survival and resistance to therapy .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes coupling reactions that introduce the bromopyridine and chloropyrimidine functionalities. The efficiency and yield of these reactions are critical for producing compounds with desired biological activities.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Coupling | 2-Bromopyridin-3-ol + Chloropyrimidine | Solvent A, Heat | X% |
| 2 | Deprotection | Protecting group removal | Acidic conditions | Y% |
| 3 | Purification | Chromatography | Silica gel column | Z% |
Biological Evaluation
In Vitro Studies:
Biological evaluations often include in vitro assays to determine the efficacy of this compound against various bacterial strains and cancer cell lines. These studies typically assess parameters such as cytotoxicity, growth inhibition, and mechanism of action.
Case Study: Antibacterial Activity
A recent case study demonstrated that a derivative of this compound exhibited an MIC value significantly lower than that of traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a new therapeutic agent in antibiotic-resistant infections .
Future Perspectives
The ongoing research into this compound indicates a promising future for this compound in drug development. Its unique structural features allow for further modifications that could enhance its pharmacological properties.
Potential Research Directions:
- Exploration of additional derivatives for enhanced potency and selectivity.
- Investigation into the compound's mechanism of action at the molecular level.
- Development of formulations for improved bioavailability and targeted delivery.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position
The 6-chlorine atom on the pyrimidine ring is highly reactive toward nucleophilic substitution due to the electron-deficient nature of the pyrimidine core.
Key Reactions:
-
Hydroxyl Group Introduction :
Hydrolysis with aqueous NaOH (25%) at 60°C replaces chlorine with a hydroxyl group, forming 4-((2-bromopyridin-3-yl)oxy)pyrimidin-6-ol .
Table 1: SNAr Reactions at the 6-Chloro Position
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine | K₂CO₃, CH₃CN, reflux | 6-Piperazinyl derivative | 85% | |
| Benzylamine | NaH, DMF, 100°C | 6-Benzylaminopyrimidine | 77% | |
| Hydroxide (NaOH) | 25% NaOH, 60°C | Pyrimidin-6-ol | 90% |
Cross-Coupling Reactions at the Bromine Position
The 2-bromopyridine moiety participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the pyridine ring.
Key Reactions:
-
Buchwald–Hartwig Amination :
Substitution with primary or secondary amines forms 2-aminopyridine derivatives:
Conditions : Pd₂(dba)₃, Xantphos, NaOtBu, toluene/DMF, 100°C .
Yield : 5–30% .
Table 2: Cross-Coupling Reactions at the 2-Bromo Position
| Reaction Type | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Xantphos, 105°C | 72% | |
| Amination | Piperidine | Pd₂(dba)₃, Xantphos, 100°C | 21% |
Functionalization of the Ether Linkage
The oxygen bridge between pyrimidine and pyridine can be modified under specific conditions:
-
Ether Cleavage :
Treatment with HBr/AcOH or BBr₃ in DCM cleaves the ether bond, yielding 6-chloropyrimidin-4-ol and 3-bromo-2-hydroxypyridine .
Yield : 60–75% .
Example Pathway :
-
SNAr at Chlorine : React with 1-bromo-3-chloropropane to introduce a propyl chain.
-
Cross-Coupling at Bromine : Perform Suzuki coupling with 4-fluorophenylboronic acid.
-
Final Product : Dopamine receptor ligands or HSP70 inhibitors (e.g., compound 6b in ).
Stability and Reaction Optimization
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 4,6-disubstituted pyrimidines. Key analogues include:
Preparation Methods
Starting Materials
- 4,6-Dichloropyrimidine: Commercially available or synthesized via chlorination of pyrimidine derivatives.
- 2-Bromopyridin-3-ol: Prepared or purchased as described above.
- Base: Sodium hydride (NaH) or cesium carbonate (Cs2CO3) to deprotonate the hydroxyl group of 2-bromopyridin-3-ol.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), providing a polar aprotic medium.
Reaction Conditions and Mechanism
The key reaction is a nucleophilic aromatic substitution (SNAr) where the phenolic oxygen of 2-bromopyridin-3-ol attacks the 4-position of 4,6-dichloropyrimidine, displacing the chlorine atom.
- Deprotonation: The hydroxyl group of 2-bromopyridin-3-ol is deprotonated by NaH or Cs2CO3 to form the phenolate anion, a stronger nucleophile.
- Nucleophilic Attack: The phenolate attacks the electron-deficient 4-chloropyrimidine carbon.
- Displacement: Chloride ion is displaced, forming the ether bond.
- Temperature: Typically heated to 80–120 °C for several hours to drive the reaction to completion.
- Yield: Reported yields range from moderate to good (40–80%) depending on conditions and purity of reagents.
Representative Procedure (Adapted from Literature)
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1 | 2-Bromopyridin-3-ol + NaH in DMF, 0 °C | Formation of phenolate |
| 2 | Add 4,6-dichloropyrimidine, heat to 100 °C, stir 16–24 h | Ether formation via SNAr |
| 3 | Quench with water, isolate precipitate | Product isolation by filtration and washing |
This procedure is supported by similar reactions of 4,6-dichloropyrimidine with phenolic nucleophiles reported in the Royal Society of Chemistry supplementary data, where analogous pyrimidine ethers were synthesized using NaH/DMF at elevated temperatures.
Alternative Methods and Catalysis
While the direct SNAr approach is common, palladium-catalyzed coupling methods (e.g., Buchwald-Hartwig etherification) can also be employed, especially when milder conditions or improved selectivity is desired.
- Catalysts: Pd(OAc)2, Pd2(dba)3 with ligands such as Xantphos or PPh3.
- Bases: Sodium tert-butoxide (NaOtBu) or cesium carbonate.
- Solvents: Toluene, dioxane.
- Temperature: 90–110 °C.
- Advantages: Can tolerate a broader range of functional groups, potentially higher yields.
- Drawbacks: More expensive catalysts, need for inert atmosphere.
Such palladium-catalyzed methods are illustrated in the synthesis of related pyrimidine derivatives bearing heteroaryl ethers.
Summary Data Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| SNAr with NaH/DMF | 2-Bromopyridin-3-ol, 4,6-dichloropyrimidine, NaH, DMF, 100 °C | Simple, cost-effective | Requires strong base, heating | 40–80 |
| SNAr with Cs2CO3 | 2-Bromopyridin-3-ol, 4,6-dichloropyrimidine, Cs2CO3, acetone or DMF, reflux | Milder base, good yields | Longer reaction times | 50–75 |
| Pd-Catalyzed Etherification | Pd catalyst, ligand, base (NaOtBu), toluene/dioxane, 90–110 °C | High selectivity, functional group tolerance | Expensive catalyst, inert atmosphere needed | 60–85 |
Research Findings and Notes
- The SNAr approach is well-established for pyrimidine functionalization due to the electron-deficient nature of the pyrimidine ring enhancing displacement of chlorine.
- The position of bromine on the pyridine ring (2-bromo) is crucial for biological activity and must be preserved during synthesis.
- Purity of 2-bromopyridin-3-ol and control of reaction temperature are critical for maximizing yield and minimizing side reactions.
- Palladium-catalyzed methods offer a complementary approach when substrates are sensitive or when milder conditions are required.
- The choice of base and solvent significantly impacts the reaction rate and yield.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-((2-bromopyridin-3-yl)oxy)-6-chloropyrimidine via nucleophilic aromatic substitution?
- Methodology : Use a two-step synthesis involving (i) chlorination of pyrimidine precursors followed by (ii) coupling with 2-bromopyridin-3-ol under basic conditions. Evidence from similar pyrimidine syntheses (e.g., Suzuki–Miyaura coupling in ) suggests using anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ for efficient oxygen-nucleophile activation. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography .
Q. How can I confirm the purity and structural integrity of this compound after synthesis?
- Methodology : Combine analytical techniques:
- NMR : Compare and NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw) to verify substituent positions.
- HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to assess purity (>95% recommended for downstream applications).
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]) .
Q. What safety precautions are critical when handling this compound?
- Methodology : Follow protocols for halogenated pyrimidines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility.
- Store in a desiccator at 4°C to prevent hydrolysis. Dispose of waste via halogen-specific protocols .
Advanced Research Questions
Q. How can contradictory spectroscopic and crystallographic data be resolved for this compound?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Refine structures using SHELXL (for small molecules) to resolve bond-length ambiguities .
- DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., Gaussian or ORCA) to identify conformational discrepancies .
Q. What strategies optimize the yield of cross-coupling reactions involving the bromopyridine moiety?
- Methodology : For Suzuki–Miyaura or Buchwald–Hartwig couplings:
- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppe) under inert atmospheres.
- Solvent Optimization : Use toluene/water mixtures or DMSO for polar intermediates.
- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, catalyst loading, and ligand effects .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.
- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures. Correlate with Arrhenius models to predict shelf life .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology : For antiproliferative or enzyme-inhibition studies:
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Kinase Inhibition : Perform fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases.
- Docking Studies : Use AutoDock Vina with PDB structures to hypothesize binding modes .
Q. How can computational modeling predict its reactivity in nucleophilic environments?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
